molecular formula C18H18N2O3 B10934144 (2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B10934144
M. Wt: 310.3 g/mol
InChI Key: YYSMEMBZFDSREP-ZHACJKMWSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a nitrophenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 3-nitrobenzaldehyde with 2-(propan-2-yl)aniline under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the prop-2-enamide moiety can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzaldehyde: A precursor in the synthesis of (2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide.

    2-(propan-2-yl)aniline: Another precursor used in the synthesis.

    N-(2-phenylpropyl)-3-nitrobenzamide: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18N2O3/c1-13(2)16-8-3-4-9-17(16)19-18(21)11-10-14-6-5-7-15(12-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b11-10+

InChI Key

YYSMEMBZFDSREP-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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